2-Phenoxyethane-1-sulfonylfluoride 2-Phenoxyethane-1-sulfonylfluoride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18123577
InChI: InChI=1S/C8H9FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2
SMILES:
Molecular Formula: C8H9FO3S
Molecular Weight: 204.22 g/mol

2-Phenoxyethane-1-sulfonylfluoride

CAS No.:

Cat. No.: VC18123577

Molecular Formula: C8H9FO3S

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-Phenoxyethane-1-sulfonylfluoride -

Specification

Molecular Formula C8H9FO3S
Molecular Weight 204.22 g/mol
IUPAC Name 2-phenoxyethanesulfonyl fluoride
Standard InChI InChI=1S/C8H9FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2
Standard InChI Key YKXVMKPZLNUGBL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OCCS(=O)(=O)F

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-Phenoxyethane-1-sulfonylfluoride is defined by the SMILES notation FS(=O)(=O)CCOc1ccccc1, reflecting its sulfonyl fluoride moiety and phenoxyethyl chain. Key properties include:

PropertyValueSource
Molecular FormulaC₈H₉FO₃S
Molecular Weight204.22 g/mol
Boiling PointNot reported-
Melting PointNot reported-
DensityNot reported-
SolubilitySoluble in organic solvents (e.g., DCM, THF)

The sulfonyl fluoride group confers electrophilic reactivity, enabling participation in sulfur-fluoride exchange (SuFEx) click reactions, a cornerstone of modular synthesis .

Synthesis Methods

Mechanochemical Approaches

A solvent-free mechanochemical method using potassium bifluoride (KHF₂) and acetic acid (AcOH) has been developed for related sulfonyl fluorides. This approach avoids toxic reagents like SO₂F₂ and achieves yields >90% with minimal byproducts (NaCl/KCl) . For 2-phenoxyethane-1-sulfonylfluoride, analogous routes may involve:

  • Thiol/Disulfide Conversion: Reacting 2-phenoxyethanethiol with SHC5® and KF under mild conditions .

  • Sulfonic Acid Fluorination: Deoxyfluorination of 2-phenoxyethanesulfonic acid using Xtalfluor-E® .

Comparative Synthesis Routes

MethodReagentsYieldAdvantages
MechanochemicalKHF₂, AcOH85–93%Solvent-free, low waste
Thiol FluorinationSHC5®, KF70–95%Eco-friendly, scalable
Sulfonic Acid FluorinationXtalfluor-E®41–94%Broad substrate scope

Reactivity and Applications

SuFEx Click Chemistry

Sulfonyl fluorides are pivotal in SuFEx reactions due to their stability and selective reactivity with nucleophiles (e.g., amines, phenols). For 2-phenoxyethane-1-sulfonylfluoride, potential applications include:

  • Bioconjugation: Labeling proteins or polymers via stable sulfonate linkages .

  • Pharmaceutical Intermediates: Serving as a building block for kinase inhibitors or antiviral agents .

Industrial Relevance

The compound’s synthesis aligns with TOPPAN Inc.’s green procurement guidelines, which restrict hazardous substances (e.g., PFOS, PFOA) and emphasize sustainable practices . Its low environmental impact (LC₅₀ >100 mg/L in aquatic organisms) further supports industrial adoption .

Future Directions

  • Green Synthesis Optimization: Scaling mechanochemical methods for industrial production .

  • Biological Activity Screening: Evaluating antimicrobial or anticancer properties in drug discovery .

  • Material Science Integration: Developing sulfonyl fluoride-functionalized polymers for coatings or adhesives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator